

applications of "Methyl 2-amino-2-cyclopropylacetate hydrochloride" in medicinal chemistry

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Compound of Interest	
Compound Name:	Methyl 2-amino-2-cyclopropylacetate hydrochloride
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Application Notes & Protocols: Methyl 2-amino-2-cyclopropylacetate hydrochloride

A Senior Application Scientist's Guide to a Versatile Building Block in Modern Medicinal Chemistry

Introduction: The Strategic Value of the Cyclopropyl Moiety

In the landscape of contemporary drug discovery, the cyclopropyl group has emerged as a privileged structural motif.^[1] Its incorporation into drug candidates is a deliberate strategy to address multiple challenges encountered during lead optimization.^{[2][3]} Unlike flexible aliphatic chains, the three-membered ring of cyclopropane imparts significant conformational rigidity. This rigidity can lock a molecule into its bioactive conformation, enhancing binding potency and selectivity for its biological target.^[4]

Furthermore, the unique electronic properties of the cyclopropyl ring, such as shorter, stronger C-H bonds and enhanced p-character in its C-C bonds, contribute to increased metabolic stability.^{[1][2][5]} The group is less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, which can extend a drug's *in vivo* half-life and improve its pharmacokinetic

profile.^{[4][5]} For these reasons, cyclopropane derivatives are increasingly utilized as indispensable building blocks, and **Methyl 2-amino-2-cyclopropylacetate hydrochloride**, a non-proteinogenic amino acid derivative, stands out as a particularly valuable reagent.^{[4][6]} This guide explores its application, focusing on its role in the synthesis of potent antiviral agents and providing detailed protocols for its use.

Core Application: A Key Building Block for Hepatitis C Virus (HCV) Protease Inhibitors

A prominent application of cyclopropyl-containing amino acids is in the development of Direct-Acting Antivirals (DAAs) for the treatment of Hepatitis C. Specifically, they are integral components of NS3/4A protease inhibitors. The HCV NS3/4A serine protease is an enzyme essential for viral replication, responsible for cleaving the viral polyprotein into mature, functional proteins.^[7] Inhibiting this enzyme effectively halts the viral life cycle.

Methyl 2-amino-2-cyclopropylacetate hydrochloride serves as a crucial precursor for constructing the complex architecture of these inhibitors. One of the most notable examples is Grazoprevir, a potent, second-generation HCV NS3/4A protease inhibitor used in combination therapies.^{[7][8]}

Synthetic Utility in Grazoprevir and Related Macrocycles:

The structure of Grazoprevir features a complex macrocyclic peptide-like scaffold.^{[7][9]} The inclusion of non-natural amino acids like the cyclopropylglycine moiety is critical for achieving high potency and a desirable resistance profile. The cyclopropyl group in this context serves several functions:

- Conformational Constraint: It helps to pre-organize the macrocyclic structure into a conformation that binds tightly to the enzyme's active site.
- Metabolic Stability: It acts as a metabolically robust isostere for other alkyl groups that would be more prone to oxidation.^[5]
- Optimized Interactions: The rigid structure provides a precise vector for other functional groups, optimizing interactions with amino acid residues within the protease's binding pocket.

The synthesis of such complex molecules involves the sequential coupling of various building blocks.^{[10][11]} **Methyl 2-amino-2-cyclopropylacetate hydrochloride** provides the core α -amino acid structure, ready for incorporation into the peptide backbone through standard amide bond formation reactions.

Broader Applications in Antiviral Drug Discovery

The utility of cyclopropyl-containing building blocks extends beyond HCV inhibitors. The favorable properties imparted by the cyclopropyl ring have been exploited in the design of various antiviral agents. Research has demonstrated the synthesis of novel cyclopropyl nucleoside analogues with activity against a range of viruses, including HIV-1, HBV, and Herpesviridae.^{[12][13][14]} Although some specific synthesized compounds did not show significant activity, the cyclopropyl scaffold remains an area of active investigation for generating new antiviral diversity.^[15]

Methyl 2-amino-2-cyclopropylacetate hydrochloride can serve as a versatile starting material or intermediate in these synthetic endeavors, particularly for compounds where an amino acid-like side chain is desired to interact with viral enzymes or host-cell factors.

Physicochemical and Structural Properties

A summary of the key properties for **Methyl 2-amino-2-cyclopropylacetate hydrochloride** is provided below for easy reference.

Property	Value	Source(s)
CAS Number	535936-86-8	[16] [17]
Molecular Formula	C ₆ H ₁₂ ClNO ₂	[6] [17]
Molecular Weight	165.62 g/mol	[6] [17]
Synonyms	Methyl amino(cyclopropyl)acetate hydrochloride, Cyclopropaneacetic acid, α - amino-, methyl ester, hydrochloride	[16]
Classification	Glycine Derivative, Amino Acid Derivative	[6]

Experimental Protocols

The following section provides a detailed, step-by-step methodology for a fundamental transformation involving **Methyl 2-amino-2-cyclopropylacetate hydrochloride**: amide bond formation.

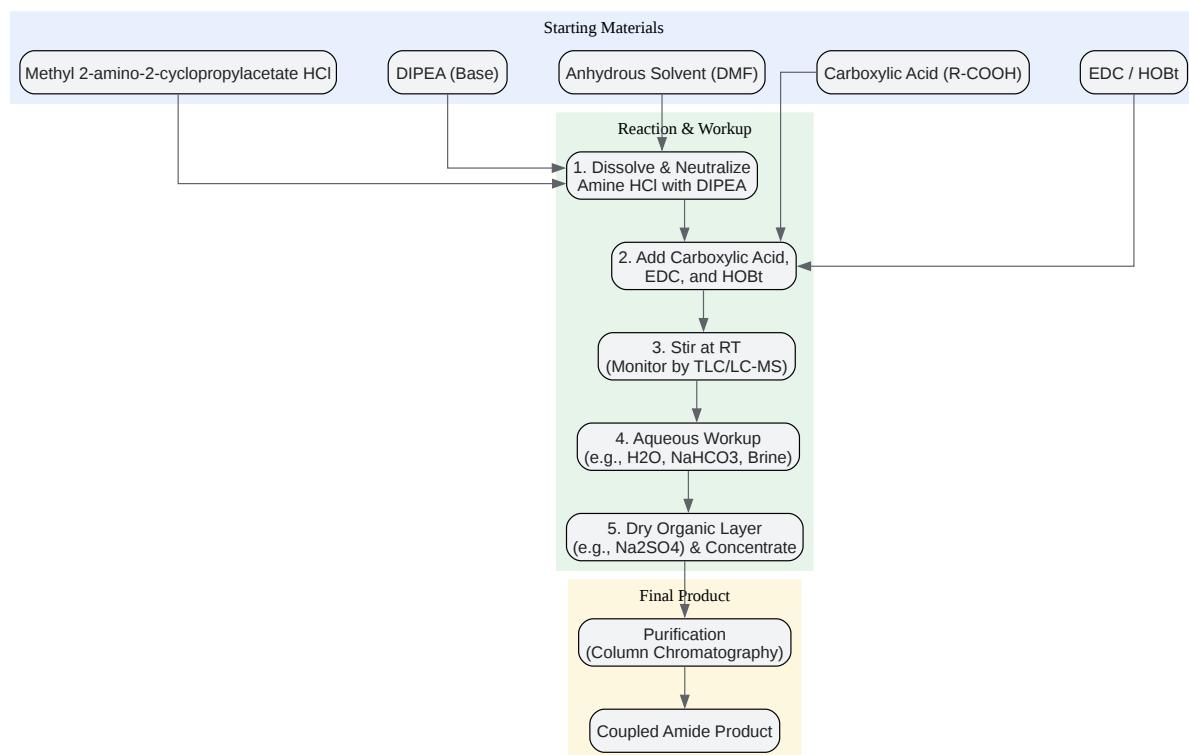
Protocol 1: General Amide Coupling with a Carboxylic Acid

This protocol describes the coupling of **Methyl 2-amino-2-cyclopropylacetate hydrochloride** with a generic carboxylic acid (R-COOH) using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBr). This method is widely applicable in medicinal chemistry for building peptide-like structures.[\[18\]](#)[\[19\]](#)

Causality Behind Experimental Choices:

- Base (DIPEA): The starting material is a hydrochloride salt. An organic base, such as Diisopropylethylamine (DIPEA), is required to neutralize the salt and liberate the free amine, which is the active nucleophile for the coupling reaction.

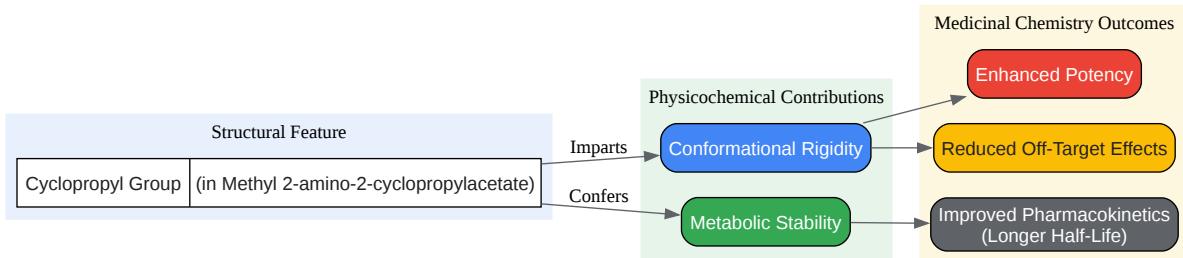
- Coupling Reagents (EDC/HOBt): Direct reaction between a carboxylic acid and an amine is typically very slow. EDC is a carbodiimide that activates the carboxyl group of R-COOH, making it highly susceptible to nucleophilic attack. HOBt is used as an additive to form an active ester intermediate, which suppresses side reactions and, crucially, minimizes racemization at the chiral center of the amino acid.
- Solvent (DMF/DCM): Anhydrous polar aprotic solvents like Dimethylformamide (DMF) or Dichloromethane (DCM) are chosen to dissolve the reagents and facilitate the reaction without interfering with the active intermediates.

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Caption: Workflow for Amide Coupling Protocol.

Step-by-Step Methodology:

- Preparation: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.0 eq). Dissolve it in a suitable anhydrous solvent (e.g., DMF or DCM, approx. 0.1-0.5 M concentration).
- Amine Addition: Add **Methyl 2-amino-2-cyclopropylacetate hydrochloride** (1.1 eq) to the flask.
- Neutralization: Add DIPEA (2.5 eq) dropwise to the suspension while stirring. The mixture should become a clear solution as the free amine is formed. Stir for 10-15 minutes at room temperature.
- Activator Addition: Add HOBr (1.2 eq) to the solution.
- Coupling Initiation: Cool the reaction mixture to 0 °C using an ice bath. Slowly add EDC hydrochloride (1.2 eq) in portions.
- Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
- Workup: Dilute the reaction mixture with an organic solvent like Ethyl Acetate. Wash the organic layer sequentially with water, saturated sodium bicarbonate (NaHCO₃) solution, and finally with brine. This removes unreacted reagents, the urea byproduct, and the HOBr.
- Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo using a rotary evaporator.
- Purification: Purify the resulting crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide product.



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Caption: Role of the Cyclopropyl Moiety in Drug Design.

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